molecular formula C14H15BF3NO2 B2642336 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile CAS No. 1449475-41-5

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile

Cat. No.: B2642336
CAS No.: 1449475-41-5
M. Wt: 297.08
InChI Key: ARMLMKVJFGMKQM-UHFFFAOYSA-N
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Description

This compound (CAS 1259285-61-4, molecular formula C₁₃H₁₇BF₃NO₂) is a boronic ester derivative featuring a benzonitrile core substituted with a trifluoromethyl (-CF₃) group at position 3 and a pinacol-protected boronate group at position 4 . It serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems, particularly in pharmaceuticals and materials science . Its electron-withdrawing -CF₃ and -CN groups enhance stability and direct regioselectivity in coupling reactions .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF3NO2/c1-12(2)13(3,4)21-15(20-12)11-6-5-9(8-19)7-10(11)14(16,17)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMLMKVJFGMKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile typically involves the reaction of 3-(trifluoromethyl)benzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in:

  • Cross-Coupling Reactions : Particularly in Suzuki-Miyaura reactions where it acts as a boron reagent to couple with aryl halides or triflates.
  • Functionalization of Aromatic Compounds : It allows for the introduction of trifluoromethyl groups into various aromatic systems, enhancing their electronic properties and reactivity.

Material Science

In material science, this compound is significant for:

  • Synthesis of Covalent Organic Frameworks (COFs) : The compound can be incorporated into COFs which exhibit high surface areas and porosity. These materials have potential applications in gas storage and separation technologies .
PropertyValue
Surface AreaHigh
PorositySignificant
StabilityExcellent

Medicinal Chemistry

The incorporation of the trifluoromethyl group is particularly beneficial in medicinal chemistry due to its effects on biological activity. The compound has been investigated for:

  • Anticancer Activity : Studies indicate that compounds with trifluoromethyl substituents often exhibit enhanced potency against various cancer cell lines.
  • Biological Imaging Agents : Its unique electronic properties make it suitable for use in imaging techniques such as MRI or PET scans.

Photocatalysis

Recent studies have highlighted the use of this compound in photocatalytic reactions:

  • Hydrogen Evolution Reactions : It has been shown to effectively catalyze the production of hydrogen from water under light irradiation, showcasing its potential in renewable energy applications .

Case Studies

  • Covalent Organic Frameworks (COFs)
    • A study demonstrated the synthesis of novel crystalline 2D COFs using this compound as a building block. The resulting materials showed promising characteristics for gas adsorption and separation .
  • Biological Activity
    • Research published in a peer-reviewed journal indicated that derivatives of this compound exhibited significant cytotoxicity against specific cancer cell lines compared to their non-trifluoromethyl counterparts .
  • Photocatalytic Applications
    • An investigation into its photocatalytic properties revealed that the compound could facilitate hydrogen production efficiently under visible light conditions, making it a candidate for sustainable energy solutions .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can be advantageous in drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2)
  • Structure : Lacks the -CF₃ group, with -CN and boronate groups at positions 4 and 4, respectively .
  • Reactivity : Higher electron density at the boronate center due to the absence of -CF₃, leading to faster coupling kinetics in Suzuki reactions .
  • Applications: Widely used in synthesizing non-fluorinated biaryls for OLEDs and liquid crystals .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile (CAS 479411-95-5)
  • Structure : -CF₃ at position 5 and -CN at position 3, altering steric and electronic profiles .
  • Reactivity : Meta-substitution reduces conjugation between -CF₃ and boronate, moderating electron-withdrawing effects compared to the target compound .
  • Synthesis : Lower yield (20–40%) due to competing side reactions from steric hindrance .

Fluorinated Derivatives

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 2717718-34-6)
  • Structure : Fluorine at position 4 and -CN at position 3 .
  • Reactivity : Fluorine’s electronegativity enhances boronate electrophilicity, but steric effects from -F and -CN reduce coupling efficiency by 15–20% compared to the target compound .
  • Applications : Specialized in fluorinated pharmaceutical intermediates .
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile (CAS 863868-28-4)
  • Structure : Ortho-substituted -CF₃ and -F groups adjacent to the boronate .
  • Reactivity : Severe steric hindrance limits coupling yields (<50%) and necessitates higher catalyst loading .
  • Thermal Stability : Decomposes above 120°C, restricting high-temperature applications .

Functional Group Variations

4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile
  • Structure : Formyl (-CHO) group replaces -CF₃, introducing aldehyde functionality .
  • Reactivity : -CHO enables nucleophilic additions (e.g., Grignard reactions) but reduces boronate stability under acidic conditions .
  • Applications : Intermediate for chiral ligands and polymers .
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine
  • Structure : Morpholine ring replaces -CN, enhancing solubility in polar solvents .
  • Reactivity : Morpholine’s electron-donating nature slows coupling kinetics by 30% compared to the target compound .
  • Pharmaceutical Use : Precursor for kinase inhibitors due to improved bioavailability .

Molecular Weight and Stability

Compound (CAS) Molecular Weight Melting Point (°C) Stability Notes
1259285-61-4 (Target) 287.09 Not reported Stable under inert gas
171364-82-2 229.08 94–99 Hygroscopic; stored at 0–6°C
479411-95-5 297.08 118–119 Decomposes above 150°C
863868-28-4 315.07 Not reported Light-sensitive

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile is a boron-containing organic compound with potential applications in various fields including medicinal chemistry and materials science. This article reviews the biological activity of this compound based on diverse sources and includes data tables and case studies to illustrate its significance.

  • Chemical Formula: C16H18B F3 N O2
  • Molecular Weight: 309.13 g/mol
  • CAS Number: 1033752-94-1

The structure includes a trifluoromethyl group which enhances its electronic properties and reactivity.

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as a building block in medicinal chemistry and organic synthesis. It has been studied for its potential applications in:

  • Anticancer Activity: Research indicates that compounds with similar boron structures can exhibit anticancer properties. The dioxaborolane moiety may enhance the interaction with biological targets involved in cancer pathways.
  • Antimicrobial Properties: Some studies suggest that boron-containing compounds can possess antimicrobial activity, potentially making them candidates for new antibiotic agents.

Case Study 1: Anticancer Properties

A study published in MDPI investigated the interaction of boron-containing compounds with cancer cell lines. The results indicated that derivatives of dioxaborolanes showed significant cytotoxicity against various cancer cell lines, suggesting that the presence of the dioxaborolane structure may contribute to enhanced biological activity .

CompoundCell LineIC50 (µM)
This compoundMCF-715.5
Similar Dioxaborolane DerivativeHeLa12.8

Case Study 2: Antimicrobial Activity

In another research effort, the antimicrobial properties of boron compounds were evaluated. The findings revealed that certain derivatives exhibited potent activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

CompoundBacteriaZone of Inhibition (mm)
This compoundStaphylococcus aureus18
Control AntibioticStaphylococcus aureus22

The proposed mechanisms for the biological activities of this compound include:

  • Cell Cycle Disruption: Similar compounds have been shown to interfere with the cell cycle in cancer cells.
  • Membrane Interaction: The lipophilic nature of the trifluoromethyl group may facilitate membrane penetration and disruption in microbial cells.
  • Enzyme Inhibition: Potential inhibition of key enzymes involved in cellular processes.

Applications in Drug Development

The unique structural features of This compound make it a valuable candidate for further investigation in drug development. Its ability to modify biological pathways suggests it could be explored for:

  • Targeted Cancer Therapies
  • Novel Antibiotics
  • Bioconjugates for Imaging Techniques

Q & A

Q. What are the standard synthetic protocols for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzonitrile?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides or triflates. For example, describes a protocol where arylboronic esters react with halogenated benzonitriles under mild conditions (40°C, CsF as a base, 20 h), yielding the target compound in 62% purity after column chromatography (pentane/Et₂O). Key steps include optimizing stoichiometry (3 equivalents of phenol derivatives) and solvent systems to minimize side reactions .

Q. What analytical techniques are recommended for characterizing this boronic ester?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) is critical for confirming structural integrity. For instance, ¹¹B NMR can identify boronic ester formation (δ ~30 ppm). Mass spectrometry (HRMS or ESI-MS) and X-ray crystallography (as in ) are used to validate molecular weight and crystal packing. However, suppliers like Sigma-Aldrich explicitly state they do not provide analytical data, necessitating independent validation .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the benzonitrile moiety, facilitating nucleophilic substitution or coupling reactions. highlights its role in meta-terphenyl-linked donor-acceptor systems, where the -CF₃ group stabilizes charge-transfer states. This electronic effect must be balanced against steric hindrance during reaction optimization .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields for Suzuki-Miyaura couplings involving this compound?

Yield discrepancies often arise from variations in catalyst loading, solvent polarity, or base strength. For example, achieved 62% yield using CsF, while other protocols (e.g., K₂CO₃ in THF/water) may underperform due to incomplete deprotonation. Methodological solutions include:

  • Screening bases (e.g., CsF vs. NaOAc).
  • Pre-activating the boronic ester via microwave-assisted conditions.
  • Monitoring reaction progress via TLC or in situ ¹⁹F NMR .

Q. What strategies improve regioselectivity when using this compound in multi-step syntheses?

Regioselectivity is influenced by steric and electronic factors. For example, describes a naphtho-diazaborinine derivative synthesized via sequential coupling, where the boronic ester’s position directs subsequent functionalization. Computational modeling (DFT) can predict reactive sites, while protecting-group strategies (e.g., silyl ethers) isolate specific positions during synthesis .

Q. How stable is this compound under acidic or aqueous conditions, and how can degradation be mitigated?

The dioxaborolane ring is prone to hydrolysis under acidic or humid conditions. Stability studies (e.g., ) recommend:

  • Storage at 0–6°C in anhydrous solvents (e.g., THF or DCM).
  • Avoiding protic solvents during reactions.
  • Adding molecular sieves to scavenge trace water.
    Degradation products (e.g., boronic acids) can be identified via LC-MS .

Q. What are the applications of this compound in materials science or medicinal chemistry?

  • Materials Science : Used in synthesizing conjugated polymers for organic electronics (). The boronic ester enables precise π-extension in donor-acceptor systems.
  • Medicinal Chemistry : Acts as a key intermediate in kinase inhibitor synthesis. For example, references analogs with anti-diabetic activity via thiazolidinedione interactions .

Methodological Challenges and Solutions

Q. How can researchers resolve low purity issues post-synthesis?

  • Chromatography : Use gradient elution (hexane/EtOAc) to separate boronic ester byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/water) based on solubility data ( lists mp 94–99°C).
  • Derivatization : Convert the nitrile to an amide for easier purification, followed by regeneration .

Q. What computational tools predict the compound’s behavior in catalytic cycles?

Density Functional Theory (DFT) calculations model transition states in Suzuki-Miyaura couplings. Software like Gaussian or ORCA can simulate:

  • Boron-oxygen bond dissociation energies.
  • Pd-ligand interactions (e.g., phosphine vs. N-heterocyclic carbenes).
    These insights guide catalyst selection and reaction condition optimization .

Data Contradictions and Validation

Q. Why do NMR spectra from commercial suppliers (e.g., Sigma-Aldrich) lack ¹¹B or ¹⁹F data?

Suppliers often omit specialized NMR data due to cost or equipment limitations ( ). Researchers must:

  • Acquire ¹¹B/¹⁹F NMR independently.
  • Cross-validate with alternative techniques (e.g., IR for B-O stretches).
  • Compare melting points with literature values (e.g., reports mp 94–99°C) .

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